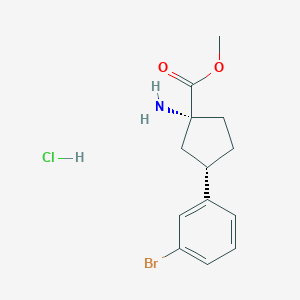
Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields of science and industry. It consists of a carbanide ion, a cyclopentane ring, 1-cyclopentylethanol, and an iron(2+) ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” involves multiple steps, each requiring specific conditions and reagents. One common method involves the reaction of cyclopentane with a suitable carbanide source under controlled conditions to form the carbanide-cyclopentane intermediate. This intermediate is then reacted with 1-cyclopentylethanol in the presence of an iron(2+) salt to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” exerts its effects involves interactions with molecular targets and pathways. The iron(2+) ion plays a crucial role in facilitating redox reactions and electron transfer processes. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simpler alcohol with a cyclopentane ring.
Cyclopentylamine: Contains an amine group instead of an alcohol.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is unique due to its combination of functional groups and the presence of an iron(2+) ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C14H30FeO |
|---|---|
Molekulargewicht |
270.23 g/mol |
IUPAC-Name |
carbanide;cyclopentane;1-cyclopentylethanol;iron(2+) |
InChI |
InChI=1S/C7H14O.C5H10.2CH3.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;;;/h6-8H,2-5H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
SLNZDPCNICXGES-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(C1CCCC1)O.C1CCCC1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















